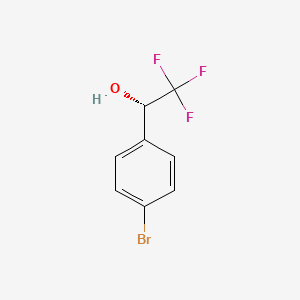

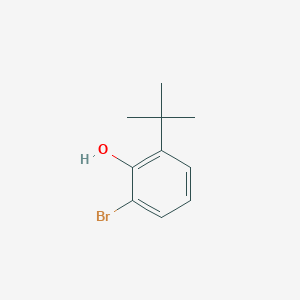

2-Bromo-6-tert-butylphenol

説明

2-Bromo-6-tert-butylphenol (2-BtBP) is a phenol derivative that has been studied extensively in the scientific community due to its unique properties. It is a highly reactive compound that is used in a variety of synthetic processes and has been found to be useful in a number of applications.

科学的研究の応用

-

Antioxidative Properties in Polymers

- Field : Polymer Research

- Application : 2,6-di-tert-butylphenol modified polystyrene (PS-2,6-DTBP) is used as a heterogeneous antioxidant .

- Method : PS-2,6-DTBP is synthesized from chloromethylated polystyrene (CMPS) with 2,6-di-tert-butylphenol by a simple one-step Friedel–Crafts reaction .

- Results : The antioxidative property of PS-2,6-DTBP was evaluated by the scavenging activity of superoxide and 2,2-diphenyl-1-picrylhydrazyl radical (DPPH·) in inhibiting oxidation of benzaldehyde. The results indicated that 2,6-di-tert-butylphenol loaded on PS-2,6-DTBP had excellent capability in scavenging O2−· and DPPH·, and effectively inhibited the oxidation of benzaldehyde .

-

Rotational Spectroscopy

- Field : Physical Chemistry

- Application : The molecular structure of a van der Waals-bonded complex involving 2,6-di-tert-butylphenol and a single argon atom has been determined through rotational spectroscopy .

- Method : The experimentally derived structural parameters were compared to the outcomes of quantum chemical calculations that can accurately account for dispersive interactions in the cluster .

- Results : The findings revealed a π-bound configuration for the complex, with the argon atom engaging the aromatic ring .

-

Synthesis of Antioxidant Hindered Phenol

- Field : Organic Chemistry

- Application : 2,6-di-tert-butylphenol is used as a reactant in the synthesis of 2,6-di-tert-butyl-phenolnorbornene (N ArOH), a norbornene comonomer bearing an antioxidant hindered phenol .

- Method : 2,6-di-tert-butylphenol is used as a catalyst with methyl aluminium to form methylaluminum bis (4-bromo-2,6-di-tert-butylphenoxide) (MABR) which may be utilized for the transformation of various epoxides to carbonyl compounds .

- Results : The results of this application are not specified in the source .

-

Pharmaceutical Intermediates

- Field : Pharmaceutical Chemistry

- Application : 2-Bromo-4,6-di-tert-butylphenol is used in pharmaceutical intermediates and as medicine .

- Method : When 2-Bromo-4,6-di-tert-butylphenol was treated with potassium ferricyanide in benzene 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran was yielded with a small amount of 2,4,6,8-tetra-tert-butyldibenzofuran .

- Results : The results of this application are not specified in the source .

-

UV Stabilizers and Antioxidants for Hydrocarbon-based Products

- Field : Petrochemicals and Plastics

- Application : 2,6-Di-tert-butylphenol and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics .

- Method : The specific methods of application or experimental procedures are not specified in the source .

- Results : The results of this application are not specified in the source .

-

Synthesis of More Complex Antioxidants

- Field : Industrial Chemistry

- Application : 2,6-Di-tert-butylphenol is a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers . It is used as a feedstock in the synthesis of more complex antioxidants such as Irganox 1098 .

- Method : The specific methods of application or experimental procedures are not specified in the source .

- Results : The results of this application are not specified in the source .

-

Prevention of Gumming in Aviation Fuels

- Field : Petrochemicals

- Application : 2,6-Di-tert-butylphenol and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics. Illustrative of its usefulness, it prevents gumming in aviation fuels .

- Method : The specific methods of application or experimental procedures are not specified in the source .

- Results : The results of this application are not specified in the source .

-

Synthesis of CGP-7930, Probucol, and Nicanartine

- Field : Pharmaceutical Chemistry

- Application : 2,6-Di-tert-butylphenol is also used in the synthesis of CGP-7930, probucol, and nicanartine .

- Method : The specific methods of application or experimental procedures are not specified in the source .

- Results : The results of this application are not specified in the source .

特性

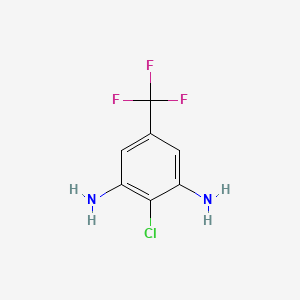

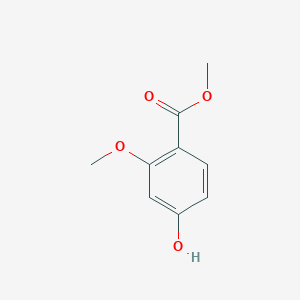

IUPAC Name |

2-bromo-6-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYXIQJROSLHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491069 | |

| Record name | 2-Bromo-6-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-tert-butylphenol | |

CAS RN |

23159-87-7 | |

| Record name | 2-Bromo-6-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。